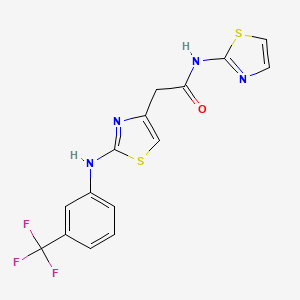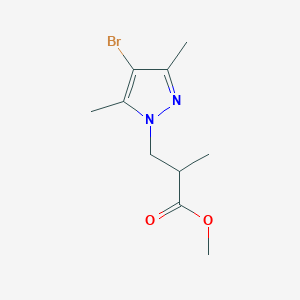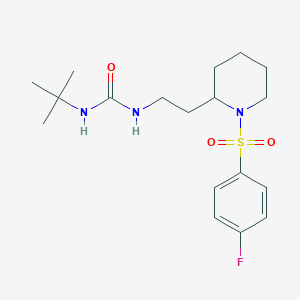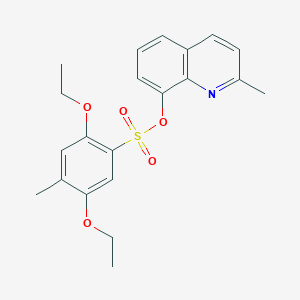![molecular formula C15H13N3O2S2 B2680171 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 440323-46-6](/img/structure/B2680171.png)
3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is a type of thiazoloquinazoline . Thiazoloquinazolines have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
The synthesis of thiazoloquinazolines involves using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . A specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established . The present report briefly outlines relevant synthetic methods employed for this class of new compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazoloquinazolines include Michael addition of the starting compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride afforded the desired thiazolo[3,2-a]pyrimidines .Scientific Research Applications
Synthesis and Biological Evaluation
Antioxidant, Anti-inflammatory, and Analgesic Activities : A study involving the synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, including derivatives structurally related to the mentioned compound, reported significant anti-oxidant, anti-inflammatory, and analgesic activities. These compounds were synthesized using key intermediates and evaluated for their bioactivities, demonstrating potent inhibitory antioxidant activity and protective effects against DNA damage induced by bleomycin. Some compounds also showed potent anti-inflammatory activity in animal models (El-Gazzar et al., 2009).
Anticancer Activity : Another study focused on the design, synthesis, and biological evaluation of 2-pyridylquinazoline derivatives, finding potential anti-tumor and anti-microbial activities. The synthesis began with a specific bromo compound, leading to several novel cyclized products. Some of these newly synthesized compounds displayed selective antibacterial activity and were considered good candidates for further developmental studies (Eweas et al., 2021).
Antimicrobial Activity : Compounds synthesized from similar intermediates have been reported to exhibit antimicrobial activity. A notable example includes substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives, which upon screening demonstrated significant antibacterial activity, with some compounds showing high potency against a range of bacterial strains (Singh et al., 2010).
Antimalarial Activity : Research exploring novel hybrid quinazolin-2,4-dione molecules as potential antimalarial agents through synthesis and in silico molecular docking studies identified compounds with high binding affinity against Plasmodium falciparum targets. These studies highlight the compound's role in developing new antimalarials (Abdelmonsef et al., 2020).
Properties
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13-9-5-1-2-6-10(9)18-12(16-13)11(22-15(18)21)14(20)17-7-3-4-8-17/h1-2,5-6H,3-4,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEAQOKUMUEULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)



![{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B2680097.png)


![Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2680104.png)


![2-[Hydroxy(methyl)phosphoryl]benzoic acid](/img/structure/B2680109.png)
![3-allyl-2-((2-oxo-2-(4-(1-phenyl-1H-tetrazol-5-yl)piperazin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2680110.png)

